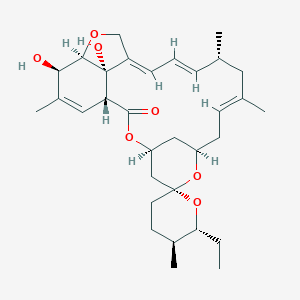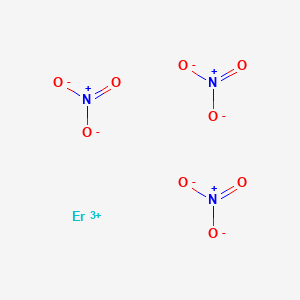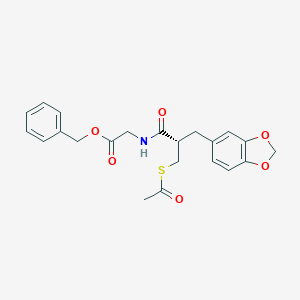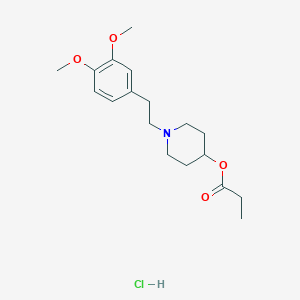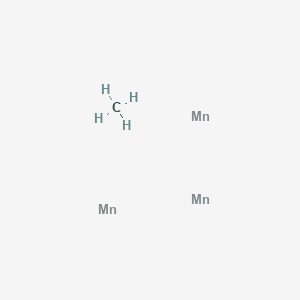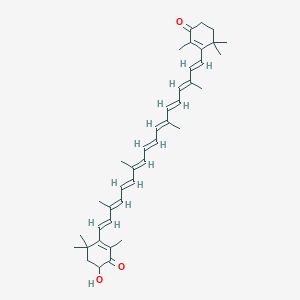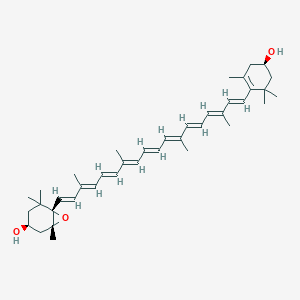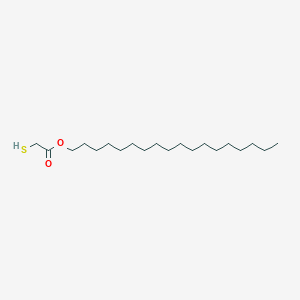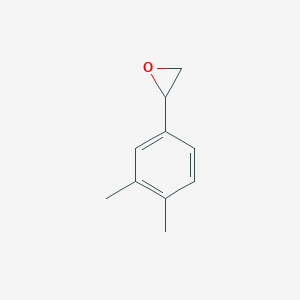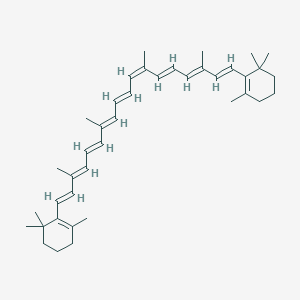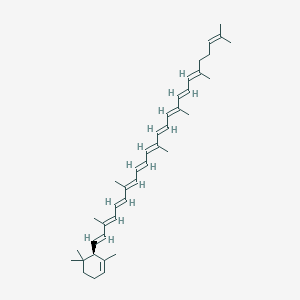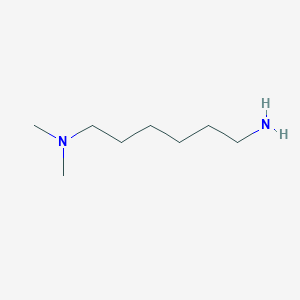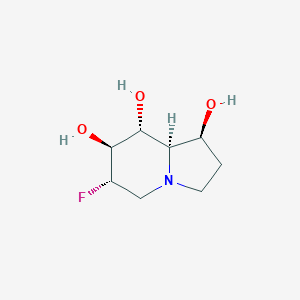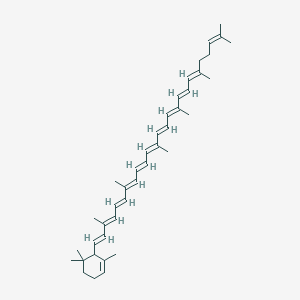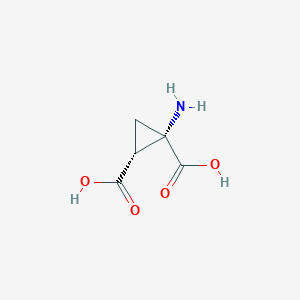
(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid (ACPD) is a synthetic amino acid that has been widely used in scientific research. It is a potent agonist of metabotropic glutamate receptors (mGluRs) and has been shown to modulate synaptic transmission and plasticity in the central nervous system.
科学研究应用
(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid has been widely used in scientific research as a tool to study the function of mGluRs. It has been shown to modulate synaptic transmission and plasticity in the central nervous system and has been used to investigate the role of mGluRs in learning and memory, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid has also been used to study the function of mGluRs in other systems, such as the cardiovascular and respiratory systems.
作用机制
(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid is a potent agonist of mGluRs, which are G protein-coupled receptors that modulate synaptic transmission and plasticity in the central nervous system. Activation of mGluRs by (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid leads to the activation of intracellular signaling pathways, which can modulate the function of ion channels, neurotransmitter release, and synaptic plasticity.
生化和生理效应
(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid has been shown to have a range of biochemical and physiological effects, including modulation of synaptic transmission and plasticity, regulation of ion channels, and modulation of neurotransmitter release. (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid has also been shown to have effects on the cardiovascular and respiratory systems, including regulation of heart rate and blood pressure.
实验室实验的优点和局限性
One of the advantages of using (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid in lab experiments is its potency as an mGluR agonist. (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid has been shown to be more potent than other mGluR agonists such as L-glutamate and L-AP4. However, one of the limitations of using (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid is its short half-life, which can make it difficult to use in long-term experiments.
未来方向
There are many potential future directions for research on (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid. One area of interest is the role of mGluRs in neurodegenerative diseases such as Alzheimer's and Parkinson's. (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid has been shown to modulate synaptic plasticity in these diseases, and further research could lead to the development of new treatments. Another area of interest is the development of new mGluR agonists with longer half-lives and improved selectivity for specific mGluR subtypes. Finally, research on the cardiovascular and respiratory effects of (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid could lead to the development of new treatments for cardiovascular and respiratory diseases.
合成方法
(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid can be synthesized using a variety of methods, including the Strecker synthesis, the Gabriel synthesis, and the Mannich reaction. The most commonly used method for synthesizing (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid is the Strecker synthesis, which involves the reaction of glycine and formaldehyde with cyanide ions to form a cyanohydrin intermediate. The cyanohydrin is then hydrolyzed to form (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid.
属性
CAS 编号 |
132245-71-7 |
|---|---|
产品名称 |
(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid |
分子式 |
C5H7NO4 |
分子量 |
145.11 g/mol |
IUPAC 名称 |
(1S,2R)-1-aminocyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C5H7NO4/c6-5(4(9)10)1-2(5)3(7)8/h2H,1,6H2,(H,7,8)(H,9,10)/t2-,5-/m0/s1 |
InChI 键 |
LVWULFVPVDNWOD-VHUNDSFISA-N |
手性 SMILES |
C1[C@H]([C@@]1(C(=O)O)N)C(=O)O |
SMILES |
C1C(C1(C(=O)O)N)C(=O)O |
规范 SMILES |
C1C(C1(C(=O)O)N)C(=O)O |
同义词 |
1,2-Cyclopropanedicarboxylicacid,1-amino-,cis-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



